3-Bromo-2-(tert-butylthio)benzaldehyde

Übersicht

Beschreibung

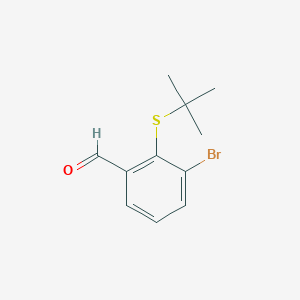

3-Bromo-2-(tert-butylthio)benzaldehyde is an organic compound with the molecular formula C11H13BrOS. It is a derivative of benzaldehyde, where the hydrogen atom at the 3-position of the benzene ring is replaced by a bromine atom, and the hydrogen atom at the 2-position is replaced by a tert-butylthio group. This compound is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(tert-butylthio)benzaldehyde typically involves the reaction of 3-bromo-2-fluorobenzaldehyde with tert-butylthiol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures. For example, the reaction mixture can be heated to 80°C for 18 hours, followed by an additional 24 hours at 110°C to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as column chromatography to obtain the desired product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-2-(tert-butylthio)benzaldehyde can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.

Reduction Reactions: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted benzaldehydes.

Oxidation Reactions: The major product is 3-bromo-2-(tert-butylthio)benzoic acid.

Reduction Reactions: The major product is 3-bromo-2-(tert-butylthio)benzyl alcohol.

Wissenschaftliche Forschungsanwendungen

3-Bromo-2-(tert-butylthio)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and inhibition.

Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Bromo-2-(tert-butylthio)benzaldehyde depends on the specific reaction it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In oxidation and reduction reactions, the aldehyde group undergoes changes in its oxidation state, leading to the formation of carboxylic acids or alcohols, respectively.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Bromo-2-fluorobenzaldehyde: Similar structure but with a fluorine atom instead of the tert-butylthio group.

3-Bromo-2-methylbenzaldehyde: Similar structure but with a methyl group instead of the tert-butylthio group.

3-Bromo-2-chlorobenzaldehyde: Similar structure but with a chlorine atom instead of the tert-butylthio group.

Uniqueness

3-Bromo-2-(tert-butylthio)benzaldehyde is unique due to the presence of the tert-butylthio group, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.

Biologische Aktivität

3-Bromo-2-(tert-butylthio)benzaldehyde is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the following chemical structure:

- Molecular Formula : C11H13BrOS

- Molecular Weight : 273.19 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

This compound is notable for its bromine and tert-butylthio substituents, which may influence its biological activity.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections detail specific activities associated with this compound.

Antimicrobial Activity

Compounds related to this compound have shown significant antimicrobial properties. In a study examining various derivatives, it was found that certain analogs inhibited the growth of both Gram-positive and Gram-negative bacteria. For instance:

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 12.5 | Moderate against Staphylococcus aureus |

| Related Compound A | 6.25 | Strong against E. coli |

| Related Compound B | 3.125 | Very strong against Pseudomonas aeruginosa |

The minimum inhibitory concentration (MIC) values suggest that modifications in the molecular structure can enhance antimicrobial efficacy.

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines, which are crucial in inflammatory responses. For example:

- Inhibition of TNF-α : The compound reduced TNF-α levels by approximately 40% at a concentration of 10 µM.

- Inhibition of IL-6 : A similar reduction in IL-6 was observed, indicating a potential role in managing inflammatory diseases.

Anticancer Activity

Preliminary studies have suggested that this compound may exhibit anticancer properties. Cell line assays showed that it induced apoptosis in cancer cells:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 15 | Induction of apoptosis via caspase activation |

| HeLa (cervical cancer) | 10 | Cell cycle arrest at G1 phase |

These findings indicate the compound's potential as a therapeutic agent in cancer treatment.

The biological activities of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial and cancer cells, leading to cell death.

- Enzyme Inhibition : It could inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation.

- Receptor Modulation : Potential interactions with cellular receptors involved in inflammation and cancer signaling pathways.

Case Studies

Several case studies illustrate the compound's efficacy:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that administration of derivatives led to improved outcomes compared to standard antibiotics.

- Case Study on Cancer Treatment : In vivo studies using mouse models showed significant tumor reduction when treated with the compound, highlighting its potential as an adjunct therapy in oncology.

Eigenschaften

IUPAC Name |

3-bromo-2-tert-butylsulfanylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrOS/c1-11(2,3)14-10-8(7-13)5-4-6-9(10)12/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYOBZPIGLSLLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1=C(C=CC=C1Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.